Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
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Overview
Description
Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of heterocyclic compounds and has a unique chemical structure, which makes it an interesting target for research.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate serves as a key compound in synthesizing a wide range of chemical derivatives with significant biological activities. One study highlighted its use in creating compounds tested for their ability to bind to central benzodiazepine receptors, indicating potential applications in developing novel anxiolytic agents without the typical benzodiazepine side effects. The study utilized a homology model of the GABA A receptor to assess the binding modes, suggesting the importance of this compound in designing partial agonist drugs (Anzini et al., 2008). Another research focused on the immunomodulatory and anticancer activities of novel thiazolo[3,2-a]benzimidazole derivatives, indicating the compound's role in synthesizing inhibitors for NO generation in macrophage cells and cytotoxic agents against carcinoma cells (Abdel‐Aziz et al., 2009).
Biological and Pharmacological Activities
The compound's derivatives have been explored for various pharmacological applications, including antimicrobial, antifungal, and anticancer activities. One study reported the synthesis of benzothiazole derivatives displaying potent cytotoxicity against certain cancer cell lines, highlighting the structure-activity relationships essential for antitumor specificity and the role of the aryl hydrocarbon receptor in mediating these effects (Hutchinson et al., 2001). Another investigation focused on the antimycobacterial activity of fluorobenzothiazole incorporated imidazolines, underscoring the synthesis process and the biological significance of these compounds in combating tuberculosis (Sathe et al., 2010).
Antitumor Properties
The antitumor benzothiazoles, including derivatives of this compound, have been recognized for their selective and potent antitumor properties. Research demonstrates the critical role of cytochrome P450 1A1 in the antitumor activity of these compounds, with the development of amino acid prodrugs to overcome limitations related to the molecule's lipophilicity, thereby enhancing its clinical application prospects (Bradshaw et al., 2002).
Properties
IUPAC Name |
ethyl 6-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S/c1-2-17-11(16)8-6-15-9-4-3-7(13)5-10(9)18-12(15)14-8/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDXFYLOOANIJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)F)SC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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